Protoescigenin

描述

Contextualization within Natural Product Chemistry and Triterpenoid (B12794562) Saponins (B1172615)

Within natural product chemistry, protoescigenin is classified as a triterpenoid saponin (B1150181) aglycone. Saponins are a class of glycosides characterized by a triterpene or steroid aglycone (the non-sugar part) linked to one or more sugar chains. Triterpenoid saponins, like those found in Aesculus species, are based on a 30-carbon skeleton derived from squalene. This compound, as an aglycone, represents the core triterpene structure after the hydrolysis of the attached sugar moieties. It possesses an olean-12-ene (B1638996) skeleton with multiple hydroxyl groups. nih.govmdpi.com

This compound as a Key Aglycone of Escin (B49666) Complex

This compound is recognized as the main aglycone component of the escin mixture. medchemexpress.commedchemexpress.commdpi.com Escin is a complex mixture of closely related triterpene saponins isolated from horse chestnut seeds. mdpi.comgoogle.comresearchgate.net These saponins are polyhydroxy triterpene glycosides containing different aglycones, including escigenin, this compound, barringtogenol C, and barringtogenol D. google.com The saponins in escin typically consist of a trisaccharide chain, often containing a glucuronopyranosyl residue, linked to the C-3 atom of the aglycone, with acyl groups at various positions like C-16, C-21, C-22, and C-28. google.com this compound is obtained when these sugar and acyl groups are removed through hydrolysis of the escin complex. mdpi.comgoogle.com

Historical Perspective of this compound Research Trajectories

The chemical composition of saponins from Aesculus hippocastanum seeds was investigated as early as the 1960s. google.comgoogle.com Early research by scientists like R. Tschesche and Yoshikawa and co-workers focused on the isolation, identification, and structural elucidation of the saponins and their aglycones, including this compound. google.comgoogle.com Yoshikawa's team, for instance, separated and determined the chemical structure of sapogenins from Japanese Aesculus turbinata and assigned the configuration of carbon atoms in the E ring of this compound in the early 1970s. google.com Despite being known as a chemical entity from this classical period of triterpene saponin exploration, the chemistry of this compound remained relatively unexplored for a significant time. mdpi.com

Overview of this compound's Emerging Research Significance

More recent academic research highlights the emerging significance of this compound, particularly as a starting material for the synthesis of novel derivatives. mdpi.commedchemexpress.commedchemexpress.comptfarm.pl The complexity of the native escin mixture and the difficulties in isolating individual saponins have led researchers to explore semi-synthesis strategies based on the pentacyclic triterpene sapogenins like this compound. mdpi.com The ability to obtain high-purity this compound in bulk quantities is considered crucial for its use in synthetic modifications. mdpi.comgoogle.comgoogle.com Research trajectories now include the preparation of selectively protected this compound derivatives for the synthesis of escin analogs and neoglycoconjugates, as well as the creation of triazole-linked conjugates for potential research applications. medchemexpress.commedchemexpress.comptfarm.pl Studies are also being conducted to develop scalable processes for the preparation and purification of this compound from escin. mdpi.comgoogle.comscience24.com

Table 1: Characteristics of Some Hydrated Forms of this compound

| Form | Melting Temperature (°C) | Water Content (KF titration) | Proposed Hydrate Form |

| II | 326 | Hemihydrate | |

| III | 322 | Monohydrate | |

| IV | 306 | Trisesquihydrate | |

| VI | 322 | Hemihydrate or Monohydrate |

Data derived from research on hydrated forms of this compound. mdpi.comnih.gov

Research findings indicate that different hydrated forms of this compound exist, each with distinct thermal properties. mdpi.comnih.gov Differential Scanning Calorimetry (DSC) curves show endothermic effects related to water evaporation, and Thermogravimetric Analysis (TGA) curves reveal significant mass losses in this temperature range. mdpi.comnih.gov

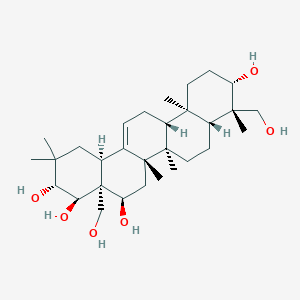

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24-,26-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJLHZZPVLQJKG-JAGYOTNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20853-07-0 | |

| Record name | Protoescigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROTOESCIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1E3059EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Protoescigenin Preparation and Derivatization

Isolation and Purification Protocols for Protoescigenin Aglycone

The isolation of this compound typically involves the hydrolysis of escin (B49666) to cleave the glycosidic and ester linkages, followed by enrichment and purification steps to obtain the desired aglycone in high purity. google.comscience24.comgoogle.com

Two-Step Hydrolysis of Escin: Acidic and Basic Conditions

A common and effective approach for obtaining this compound from escin is a two-step hydrolysis process involving sequential treatment under acidic and basic conditions. google.commdpi.comscience24.comgoogle.com This method is designed to cleave the different types of linkages present in the escin saponin (B1150181) structure. The first step, typically carried out under acidic conditions (e.g., using sulfuric acid in methanol), targets the cleavage of the glycosidic bond at the C3 position, yielding a mixture of aglycones. mdpi.com Following the acidic hydrolysis, a basic hydrolysis step (e.g., using sodium hydroxide) is performed to remove the acyl groups (such as acetyl, angeloyl, and tigloyl) attached to the C21 and C22 positions of the aglycone structure. mdpi.com This sequential approach ensures the complete removal of the sugar and acyl moieties, leading to the formation of the crude mixture of sapogenins where this compound is a major component. mdpi.com

Chromatographic Enrichment and Purification Techniques

Following hydrolysis, the crude mixture of sapogenins contains this compound along with other triterpenoid (B12794562) components, such as barringtogenol C, barringtogenol D, and escigenin. mdpi.comnih.gov To obtain this compound in a enriched or purified form, chromatographic techniques have been employed, particularly in laboratory-scale preparations. Column chromatography on silica (B1680970) gel has been used to separate this compound from other sapogenins in the hydrolysate mixture. mdpi.com While effective for isolation and purification on a smaller scale, elaborate and expensive chromatographic methods can present challenges for implementation on an industrial scale due to factors like the variability of crude extract composition and the similar polarity and molecular weight of the sapogenin mixture components. google.comgoogle.com

Crystallization Procedures for High Purity this compound

To overcome the limitations of large-scale chromatography, methods focusing on enrichment and purification through crystallization have been developed. google.commdpi.comscience24.comgoogle.com A process involves enriching the crude sapogenin mixture with this compound by dissolving the hydrolysis product in a mixture of solvents (e.g., a three-component mixture including an aliphatic alcohol) and then adding water to selectively precipitate a solid enriched in this compound. google.comgoogle.com This pre-purified solid can contain this compound at concentrations typically ranging from 70% to 90%. google.comgoogle.com

Further purification to achieve high purity this compound (e.g., >98%) can be accomplished through crystallization procedures. google.commdpi.comscience24.comgoogle.com This often involves at least two crystallization steps using different solvent systems. One crystallization may be performed in a mixture of an organic solvent and water, while another might utilize a mixture of organic solvents with ethers, acetonitrile (B52724), or saturated hydrocarbons. google.comgoogle.com Crystallization from solvent systems such as isopropanol-cyclohexane and isopropanol-water has been reported to yield this compound monohydrate with high purity. mdpi.comnih.gov The process of crystallization allows for the isolation of this compound in a solid, often crystalline, form. google.commdpi.comgoogle.com

Chemical Synthesis and Semisynthesis of this compound Derivatives

This compound, with its polyhydroxy structure, serves as a valuable synthon for the chemical modification and semisynthesis of novel triterpene derivatives. google.comwipo.int Semisynthesis utilizes naturally isolated compounds as starting materials for the creation of new compounds with potentially improved properties. tapi.comwikipedia.org

Regioselective Functionalization Strategies

The presence of six hydroxyl groups in this compound (two primary at C24 and C28, and four secondary at C3β, C16α, C21β, and C22α) presents a challenge for selective functionalization. mdpi.com Direct attempts at selective modification using common reagents can lead to complex mixtures of products. mdpi.comgoogleapis.com Therefore, strategies for regioselective protection of specific hydroxyl groups are crucial for controlled synthesis of this compound derivatives.

Selective protection can facilitate functionalization at desired positions. For instance, selective ketalization has been identified as a feasible and scalable process for the partial protection of this compound. mdpi.comptfarm.pl This approach can provide access to derivatives where specific hydroxyl groups remain unprotected, allowing for targeted chemical reactions. A notable example is the conversion of this compound into its 3,24;16,22-di-O,O-isopropylidene derivative, which has been achieved in a validated large-scale laboratory process. mdpi.comgoogleapis.com This selectively protected intermediate can then be used for further functionalization at the remaining free hydroxyl groups, such as the C28-OH. ptfarm.pl

Synthesis of Triazole-Linked Glycoconjugates

The synthesis of triazole-linked glycoconjugates of this compound represents an area of active research, often employing click chemistry methodologies. ptfarm.plresearchgate.netresearchgate.netmedchemexpress.com Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. sci-hub.senih.gov

In the context of this compound, this involves preparing derivatives with alkyne functionalities and coupling them with azido-functionalized carbohydrates. For example, a selectively protected this compound derivative with a free hydroxyl group (such as at C28) can be functionalized with a propargyl ether moiety. ptfarm.plresearchgate.net This alkyne-bearing this compound derivative can then undergo CuAAC reaction with various sugar azides to form a triazole linker connecting the triterpene core to the carbohydrate unit. ptfarm.plresearchgate.netresearchgate.net These reactions can be promoted by copper salts, sometimes with the addition of a reducing agent like sodium ascorbate, although some protocols have shown satisfactory results using copper(II) salts without a reducing agent. ptfarm.pl The synthesis of such triazole-linked glycoconjugates explores the potential to create novel compounds with altered biological properties compared to the parent saponins (B1172615). ptfarm.plresearchgate.net

Creation of Acyl Group-Free Escin Analogs for Research

Escins, the natural saponins containing this compound as the aglycone, typically possess acyl groups, often angeloyl or tigloyl, primarily at the C-21 and C-22 positions of the aglycone. google.comresearchgate.net While these acyl groups contribute to certain biological activities, they have also been associated with undesired non-specific toxicity, which can limit the broader application of escins. researchgate.netresearchgate.net Consequently, there is significant interest in synthesizing escin analogs that lack these acyl groups.

Research has focused on utilizing this compound as a starting material to synthesize acyl group-free escin derivatives. This involves controlled glycosylation reactions to attach saccharide chains to the this compound aglycone without the presence of acyl substituents. One study reported the synthesis of acyl group-free escin derivatives for the first time using this compound as the starting material and employing orchestrated Yu and Schmidt glycosylation protocols. researchgate.net This approach aims to provide access to this compound-type saponins that may exhibit reduced cytotoxicity compared to their acylated counterparts, potentially expanding their pharmaceutical utility. researchgate.netresearchgate.net

Exploratory Chemistry Towards Novel this compound Conjugates

This compound has been selected as a substrate for exploratory chemistry aimed at creating novel conjugates. medchemexpress.commedchemexpress.com This involves selective protection of specific hydroxyl groups on the this compound core, followed by functionalization and subsequent coupling with other molecules, such as monosaccharides. medchemexpress.commedchemexpress.com

One strategy involves selective protection of this compound, followed by the formation of a propargyl ether. medchemexpress.commedchemexpress.com This functionalized intermediate can then undergo condensation reactions, such as click chemistry using copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azido-monosaccharides to yield novel triazole-linked conjugates of the triterpene. medchemexpress.comptfarm.plresearchgate.net This approach allows for the attachment of sugar moieties to the this compound structure via a stable triazole linker, offering a versatile method for creating neoglycoconjugates. researchgate.net Studies have demonstrated the synthesis of selectively protected this compound derivatives suitable for the synthesis of such conjugates. medchemexpress.comresearchgate.net For example, selective ketalization has been identified as a feasible and scalable process for partial protection, facilitating functionalization at specific positions like C-28. ptfarm.pl Reactions of a propargyl ether derivative of this compound with azido-sugars have successfully yielded novel triazole compounds. ptfarm.pl

Challenges and Innovations in this compound Chemical Synthesis and Derivatization Research

The chemical synthesis and derivatization of this compound present several challenges inherent to the complex nature of triterpenoids and saponins. One major challenge is the isolation and purification of high-purity this compound from natural sources like horse chestnut seeds. Escin, the source of this compound, is a complex mixture of saponins with similar structures and physicochemical properties, making their separation difficult, even with advanced techniques. mdpi.comgoogle.comgoogle.com Traditional isolation methods often result in mixtures containing significant amounts of impurities, such as other sapogenins like barringtogenol C. google.com

Innovations in the preparation of this compound have focused on developing scalable processes that avoid laborious chromatographic methods. A two-step hydrolysis of escin, first under acidic and then basic conditions, followed by selective isolation and purification techniques, has been developed to obtain high-purity this compound. mdpi.comgoogle.comgoogle.com This process involves enriching the crude mixture of sapogenins with this compound and subsequent crystallization steps to achieve purity levels exceeding 98%. mdpi.comgoogle.com The development of a crystalline monohydrate form of this compound has also been reported as part of these purification efforts. mdpi.comgoogle.comgoogle.com

Another significant challenge in the derivatization of this compound is its polyhydroxylated structure, which offers multiple reactive sites. google.com Selective functionalization at desired positions requires careful control of reaction conditions and the use of protecting group strategies. medchemexpress.comptfarm.plresearchgate.net The synthesis of specific derivatives, such as those with glycosidic linkages at the C-3 position, which is the typical site of glycosylation in natural olean-12-ene (B1638996) type triterpenes, remains challenging for this compound. ptfarm.plresearchgate.net

Despite these challenges, innovations in synthetic methodology, including the application of selective protection strategies and click chemistry, have enabled the creation of novel this compound conjugates. medchemexpress.comptfarm.plresearchgate.net These advancements are crucial for exploring the structure-activity relationships of this compound derivatives and developing new compounds with potentially improved properties. The ongoing research aims to overcome the complexities of this compound chemistry to facilitate the development of well-defined, semi-synthetic compounds for further investigation. ptfarm.plmdpi.comresearchgate.net

Advanced Analytical Research of Protoescigenin and Its Derivatives

Liquid Chromatography Applications in Protoescigenin Analysis

Liquid chromatography, particularly its high-performance (HPLC) and ultra-high performance (UHPLC) variants, plays a crucial role in the analysis of this compound due to its ability to separate complex mixtures. ptfarm.plmdpi.com These techniques are essential for determining the purity of this compound samples and for analyzing related substances. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC has been a commonly used technique for purity and assay control of various compounds, including those related to natural products. ptfarm.pl For this compound, HPLC methods have been employed to assess the purity of isolated material. mdpi.comgoogle.com For instance, HPLC analysis confirmed high purity (over 98%, often over 99.5%) of this compound obtained through specific preparation processes. mdpi.comgoogle.com One reported HPLC method utilized a Kinetex XB C18 column (2.6 µm, 150 mm x 4.6 mm i.d.) maintained at 50 °C with a gradient elution system. google.com The mobile phase consisted of 10 mM ammonium (B1175870) acetate (B1210297) in purified water (solvent A) and methanol (B129727) (solvent B), with a flow rate of 1.5 mL/min. google.com Another application of HPLC with DAD (Diode Array Detection) or ELSD (Evaporative Light Scattering Detection) has been mentioned for the analysis of this compound. phytopurify.com

Ultra-High Performance Liquid Chromatography (UHPLC) Development and Validation

UHPLC offers advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and improved resolution. ptfarm.pllu.se A new UHPLC method has been developed and validated for the quantitative analysis of this compound. ptfarm.plnih.govresearchgate.net This method employed an Acquity C18 BEH column (50 mm x 2.1 mm i.d., 1.7 µm particle size) with the column oven set at 35°C and the autosampler at 20°C. researchgate.net The mobile phase was a binary system of acetonitrile (B52724) and 0.1% acetic acid (30:70, v/v) pumped at a flow rate of 0.4 mL/min. researchgate.net Sample solutions were prepared by dissolving the substance in methanol. researchgate.net

The validation of this UHPLC method included the evaluation of parameters such as linearity, accuracy, precision, and limit of detection and quantification. ptfarm.plnih.govresearchgate.net The method demonstrated linearity in both broad and narrow concentration ranges. ptfarm.pl Accuracy and precision results were in agreement with method validation requirements. ptfarm.pl Another UHPLC method for related substances determination utilized a Waters Acquity C18 BEH column (100 mm × 2.1 mm; 1.7 µm) with a gradient program using 10 mM ammonium acetate in purified water (solvent A) and acetonitrile (solvent B). mdpi.com The flow rate was 0.5 mL/min, and the detection wavelength was 200 nm. mdpi.comresearchgate.net

Advanced Detection Techniques in Chromatographic Analysis

For compounds like saponins (B1172615) that may lack strong UV chromophores, alternative and advanced detection techniques are crucial for sensitive and accurate analysis. ptfarm.plresearchgate.net Ultraviolet (UV) detection is commonly used, but its effectiveness can be limited for certain analytes. ptfarm.plresearchgate.net Charged Aerosol Detection (CAD) has emerged as a valuable alternative, offering a more universal response. ptfarm.plresearchgate.netthermofisher.com

Ultraviolet (UV) Detection Parameters and Optimization

UV detection is a widely used method in HPLC and UHPLC. ptfarm.plscience.gov For this compound, UV detection is typically performed at 200 nm, which was selected as the optimal wavelength due to the poor UV absorbance of triterpene glycosides at higher wavelengths. ptfarm.plresearchgate.net During method development, it was observed that the mobile phase flow rate could influence the UV detector response, with the this compound peak area decreasing as the flow rate increased. ptfarm.pl The choice of additives in the mobile phase also affects UV detection. ptfarm.plresearchgate.net For instance, using 0.1% acetic acid resulted in the highest peak areas for this compound with UV detection. ptfarm.pl

Charged Aerosol Detection (CAD) for this compound Quantification

Charged Aerosol Detection (CAD) is a relatively new detection method that has been applied as an alternative to UV detection for this compound quantification. ptfarm.plnih.govresearchgate.net CAD is based on aerosol charging and provides a response that is largely independent of the chemical and spectral properties of non-volatile analytes, making it suitable for compounds like saponins. ptfarm.plthermofisher.com The CAD response is mass-dependent, offering similar responses for the same mass of analyzed compounds. ptfarm.pl CAD systems offer a broad dynamic range and good precision. ptfarm.pl

In the developed UHPLC method for this compound, CAD was used simultaneously with UV detection. ptfarm.plnih.govresearchgate.net The CAD detection was performed with a nitrogen pressure of 35 psi and a range of 100 pA. researchgate.net The influence of individual parameters on CAD response and sensitivity has been studied. ptfarm.plnih.govresearchgate.net Volatile additives are recommended for CAD detection. researchgate.net Acetic acid, formic acid, and ammonium acetate gave comparable CAD responses, with acetic acid yielding the highest peak areas. ptfarm.pl Trifluoroacetic acid, however, strongly influenced the CAD response, resulting in lower peak areas and an increase in spike peaks. ptfarm.pl Unlike UV detection, the CAD response for this compound remained independent of the mobile phase flow rate. ptfarm.pl

Comparison of UV and CAD Methods for this compound Determination

A comparison of UV and CAD methods for this compound determination has been conducted, evaluating parameters such as linearity, accuracy, precision, and limit of detection (LOD). ptfarm.plnih.govresearchgate.net Both UV and CAD detectors provided linear responses in both narrow and broad concentration ranges. ptfarm.pl However, for the broad concentration range with CAD, a log-log transformation for the calibration curve was necessary. ptfarm.pl

In terms of sensitivity, CAD detection showed slightly greater sensitivity compared to UV when comparing signal-to-noise (S/N) values. ptfarm.pl The LOD values were also approximately two times lower for CAD compared to UV detection. ptfarm.plresearchgate.net

Here is a table summarizing some comparative results:

| Parameter | UV Detection (200 nm) | CAD Detection |

| Linearity | Linear | Linear (log-log for broad range) |

| Sensitivity (S/N) | Lower | Slightly Greater |

| LOD | Higher | Approximately 2x Lower |

| Flow Rate Influence | Response Decreases with Increasing Flow | Response Independent of Flow |

| Optimal Additive (Aqueous Phase) | 0.1% Acetic Acid | 0.1% Acetic Acid |

The study concluded that the developed method is appropriate for quantitative purposes using both UV and CAD detection in a broad concentration range. ptfarm.pl This dual detection system provides complementary information and enhances the reliability of this compound analysis. ptfarm.plresearchgate.net

Spectroscopic and Other Characterization Techniques for Research Materials

The characterization of this compound and its derivatives relies on a combination of spectroscopic and thermal analysis techniques to confirm structure, assess purity, and understand solid-state properties. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the molecular structure of organic compounds, providing detailed information about the different types of protons and carbons within a molecule and their connectivity. jchps.comlibretexts.orgresearchgate.net Both ¹H and ¹³C NMR spectroscopy are routinely used in the structural elucidation of this compound. google.comlibretexts.org ¹H NMR spectra reveal the different chemical environments of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. jchps.comlibretexts.org Two-dimensional NMR techniques, such as COSY and HETCOR, further simplify complex spectra and provide crucial connectivity information, aiding in the full characterization of molecular structures. slideshare.net For this compound, NMR data is essential to confirm the arrangement of the six hydroxyl groups and the triterpene core. google.com

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a widely used technique that provides information about the functional groups present in a molecule by measuring the vibrations of atoms and the bonds between them when exposed to infrared light. libretexts.orgmeasurlabs.com For this compound, IR spectroscopy is used to identify characteristic functional groups such as hydroxyl (-OH) and carbon-hydrogen (C-H) stretching vibrations, as well as carbonyl (C=O) if derivatives are present. google.comresearchgate.net IR spectra can serve as a fingerprint for a compound, aiding in its identification and confirming consistency between samples. measurlabs.com Samples are often analyzed as KBr pellets. google.comresearchgate.net

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm structural elements. europeanpharmaceuticalreview.com Electrospray ionization (ESI) in positive mode is commonly used for this compound, yielding characteristic ions such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺. mdpi.com For this compound (C₃₀H₅₀O₆, molecular weight 506.7), observed ions in ESI-MS (positive) include 507 [M+H]⁺, 524 [M+NH₄]⁺, and 529 [M+Na]⁺. mdpi.com MS is particularly useful in confirming the molecular formula and verifying the structure alongside NMR data. mdpi.comresearchgate.net

Thermal Analysis (TG, DSC) and X-ray Powder Diffraction (XRPD) in Solid-State Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) are crucial for characterizing the solid-state properties of this compound, including its polymorphic forms, hydration levels, and thermal stability. mdpi.comjustia.comlabmanager.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. labmanager.comvub.be This technique is used to determine moisture content, solvent content, and thermal decomposition profiles. labmanager.comvub.be For this compound hydrates, TGA can show mass losses corresponding to water evaporation at certain temperature ranges. mdpi.com The water content in different polymorphic forms of this compound can range from 1% to 2.8% as determined by TGA. google.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.comvub.be It is used to study thermal transitions such as melting points, crystallization, and glass transitions. labmanager.comvub.be DSC curves of this compound hydrates exhibit endothermic effects related to water evaporation and melting points. mdpi.com Different polymorphic forms of this compound have distinct melting temperatures. mdpi.com For example, this compound monohydrate (form III) has a melting point of 322 °C (dec.). mdpi.com

X-ray Powder Diffraction (XRPD): XRPD is a technique used to identify the crystalline forms of a compound. protoxrd.comxrpd.euimprovedpharma.com Each crystalline form (polymorph, hydrate, solvate) produces a unique diffraction pattern, serving as a "fingerprint". improvedpharma.com XRPD is essential for distinguishing between different solid forms of this compound and assessing sample uniformity. google.comimprovedpharma.com this compound can crystallize in different polymorphic forms with variable amounts of crystalline water, which are distinguishable by their XRPD patterns. google.com this compound monohydrate has characteristic peaks in its XRPD pattern at specific diffraction angles (2θ). justia.com

Example Data from Literature:

| Technique | Observation/Measurement | This compound Form/Derivative | Source |

| MS (ESI+) | Ions at 507 [M+H]⁺, 524 [M+NH₄]⁺, 529 [M+Na]⁺ | This compound | mdpi.com |

| TGA | Mass loss corresponding to water evaporation | This compound hydrates | mdpi.com |

| TGA | Water content ranging from 1% to 2.8% | Different forms | google.com |

| DSC | Endothermic effect due to water evaporation (~160 °C) | This compound hydrates | mdpi.com |

| DSC | Melting point 322 °C (dec.) | Form III (monohydrate) | mdpi.com |

| XRPD | Characteristic peaks at specific 2θ angles | This compound monohydrate | justia.com |

| XRPD | Distinct patterns for different polymorphic forms | Different forms | google.com |

Method Validation and Research Standards for this compound Analytics

Analytical method validation is a critical process in research and quality control to ensure that analytical procedures consistently produce accurate, reliable, and reproducible results. labmanager.comdemarcheiso17025.com For the analysis of this compound, validation parameters typically include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness. labmanager.comdemarcheiso17025.com These parameters are defined by guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH), particularly ICH Q2(R1). labmanager.comdemarcheiso17025.comresearchgate.net

Validation ensures that the chosen analytical method is suitable for its intended purpose, whether it is for quantitative analysis, impurity profiling, or identification. labmanager.com For instance, a validated ultra-high performance liquid chromatography (UHPLC) method has been developed for the quantitative analysis of this compound, comparing detection methods like UV and charged aerosol detection (CAD). researchgate.net Linearity, a key validation parameter for quantitative analysis, is assessed by analyzing samples at multiple concentration levels to ensure a proportional response. labmanager.comdemarcheiso17025.com

Research standards, such as primary reference standards with certified absolute purity, are essential for accurate quantitative analysis and method validation of this compound. medchemexpress.comphytolab.comsigmaaldrich.cn The purity of reference standards is typically determined using a mass balance approach, considering chromatographic purity, water content, residual solvents, and inorganic impurities. sigmaaldrich.cn The use of a this compound reference standard allows for the determination of its content in samples. sigmaaldrich.cn

Mechanistic Studies of Protoescigenin S Biological Activities in Preclinical Models

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of Protoescigenin have been linked to its influence on several critical pathways involved in the inflammatory response in preclinical models.

Modulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Signaling Pathway

Research indicates that this compound can modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression. In vitro studies have shown that escin (B49666), which contains this compound, significantly reduced NF-κB activation in endothelial cells . This reduction in NF-κB activation is suggested as a key step leading to decreased inflammation and improved endothelial function . The anti-inflammatory and anti-edematous effects of escin are related to the inhibition of NF-κB mdpi.com. A global analysis of escin's effects on endothelial cells suggests that perturbations in cholesterol homeostasis induced by escin may trigger a cascade leading to decreased NF-κB activation nih.govplos.org.

Regulation of Pro-inflammatory Mediators (TNF-α, IL-1β, NO, PGE2) Expression and Secretion

This compound, through its presence in escin, has been shown to influence the expression and secretion of various pro-inflammatory mediators in preclinical models. Escin has been demonstrated to inhibit the expression of pro-inflammatory mediators such as TNF-α and IL-1β . This inhibition is suggested to occur primarily via its glucocorticoid-like activity . Studies have also observed that escin reduced the levels of TNF-α and PGE2 in experimental models of poisoning-related brain edema mdpi.com.

Glucocorticoid Receptor (GR) Upregulation and Glucocorticoid-like Activity

A proposed mechanism for the anti-inflammatory effects of this compound involves the upregulation of glucocorticoid receptors (GR) and subsequent glucocorticoid-like activity . This activity is thought to modulate inflammatory responses . Escin has been reported to display glucocorticoid-like activity, and its anti-inflammatory effects are related to an increase in the glucocorticoid receptor mdpi.com.

Effects on Endothelial Cell Function under Inflammatory Conditions

Preclinical studies have highlighted the protective effects of this compound on endothelial cell function, particularly in the context of inflammation. Escin has been suggested to protect endothelial cells from inflammatory stimuli nih.gov. It has been shown to preserve endothelial cell morphology and attenuate serotonin-induced capillary hyperpermeability in preclinical studies nih.gov. The vascular anti-inflammatory mechanism of escin involves disturbances in cholesterol homeostasis leading to cytoskeletal perturbations, which in turn leads to decreased NF-κB activation nih.govplos.org. Escin also promotes general endothelial function mdpi.com.

Impact on Cholesterol Homeostasis and Actin Cytoskeleton Integrity

Disturbances in cholesterol homeostasis have been identified as a potential initiating event in the anti-inflammatory mechanism of escin on endothelial cells nih.govplos.org. This perturbation in cholesterol homeostasis is suggested to lead to cytoskeletal disarrangements nih.govplos.org. Escin showed prevention of cytoskeletal disruption in endothelial cells under hypoxic conditions nih.gov.

Modulation of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) Expression

Modulation of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) expression is another mechanism by which escin, containing this compound, may influence endothelial function during inflammation. Escin promotes molecules like PECAM-1 mdpi.com. Hypoxia was associated with disruption of the normal expression and distribution of PECAM-1, whereas escin prevented this damage nih.gov. PECAM-1 is a key regulator of neutrophil transmigration through the basement membrane in inflammation nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15560300 |

| Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) | 509554 guidetopharmacology.org |

| Tumor Necrosis Factor-alpha (TNF-α) | 44356648 nih.gov |

| Interleukin-1 beta (IL-1β) | 123872 nih.gov |

| Nitric Oxide (NO) | 145068 iiab.me |

| Prostaglandin (B15479496) E2 (PGE2) | 5280360 wikipedia.org |

| Glucocorticoid Receptor (GR) | 16 |

| Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) | Not available |

| Cholesterol | 5997 fishersci.se |

Detailed Research Findings: Modulation of NF-κB Signaling Pathway

Preclinical studies using endothelial cells have demonstrated that escin, which contains this compound, significantly reduces the activation of NF-κB. This effect is considered crucial for its anti-inflammatory action. The precise molecular steps linking this compound to NF-κB inhibition involve a cascade initiated by alterations in cellular cholesterol homeostasis, leading to changes in the actin cytoskeleton and subsequent suppression of NF-κB activation. nih.govplos.org

Detailed Research Findings: Regulation of Pro-inflammatory Mediators

Studies have shown that escin inhibits the expression of key pro-inflammatory cytokines like TNF-α and IL-1β. This inhibitory effect is partly attributed to the glucocorticoid-like activity induced by escin. In models of brain edema, escin treatment resulted in decreased levels of TNF-α and PGE2, highlighting its ability to suppress the production of these inflammatory molecules. mdpi.com

Detailed Research Findings: Glucocorticoid Receptor Upregulation

The anti-inflammatory action of escin is associated with an increase in the expression of the glucocorticoid receptor. This suggests that this compound contributes to a glucocorticoid-like effect, modulating inflammatory pathways through this receptor without the typical adverse effects associated with synthetic glucocorticoids. mdpi.com

Detailed Research Findings: Effects on Endothelial Cell Function

Escin has demonstrated protective effects on endothelial cells under inflammatory conditions. It helps maintain endothelial cell integrity and reduces increased vascular permeability. This protective effect is linked to its ability to counter the disruptive effects of inflammatory stimuli on endothelial morphology and function. nih.govnih.gov

Detailed Research Findings: Cholesterol Homeostasis and Actin Cytoskeleton

A significant finding in the mechanistic studies of escin is its impact on cholesterol homeostasis within endothelial cells. This disruption in cholesterol balance appears to be a primary event that triggers subsequent changes in the actin cytoskeleton. These cytoskeletal rearrangements are then linked to the observed decrease in NF-κB activation, illustrating a complex interplay between lipid metabolism, cellular structure, and inflammatory signaling. nih.govplos.orgnih.gov

Detailed Research Findings: Modulation of PECAM-1 Expression

Escin has been shown to positively influence the expression of PECAM-1 on endothelial cells. Under inflammatory or hypoxic conditions, where PECAM-1 expression and distribution can be disrupted, escin helps preserve its normal state. This is important because PECAM-1 plays a vital role in regulating the movement of neutrophils through the endothelial barrier during inflammation. mdpi.comnih.gov

Data Table: Effects of Escin on Pro-inflammatory Mediators (Illustrative Data based on Search Results)

| Mediator | Effect of Escin (Preclinical Models) | Proposed Mechanism | Source |

| TNF-α | Decreased expression/levels | Glucocorticoid-like activity, NF-κB modulation | mdpi.com |

| IL-1β | Decreased expression | Glucocorticoid-like activity | |

| PGE2 | Decreased levels | Modulation of inflammatory pathways | mdpi.com |

| NO | Not explicitly detailed in provided context for direct modulation by this compound in inflammation | Involved in endothelial function and inflammation iiab.memdpi.com | iiab.memdpi.com |

Data Table: Effects of Escin on Endothelial Cell Components (Illustrative Data based on Search Results)

| Component | Effect of Escin (Preclinical Models) | Related Mechanism | Source |

| NF-κB activation | Decreased | Downstream of cholesterol/cytoskeleton effects | nih.govplos.org |

| Cholesterol homeostasis | Perturbation | Initiating event in anti-inflammatory cascade | nih.govplos.org |

| Actin cytoskeleton | Prevention of disruption | Consequence of cholesterol perturbation, affects NF-κB | nih.govplos.orgnih.gov |

| PECAM-1 expression | Preservation/Promotion | Influences neutrophil transmigration | mdpi.comnih.gov |

Attenuation of Hypoxia-Induced Endothelial Damage

Studies in in vitro models using human umbilical vein endothelial cells (HUVECs) have investigated the effects of escin on hypoxia-induced endothelial damage. Hypoxic conditions can lead to a decrease in ATP levels in endothelial cells and an increase in the activity of phospholipase A2 (PLA2), an enzyme involved in the release of inflammatory mediators. dovepress.comnih.gov Escin has been shown to partially protect against the loss of ATP and inhibit the hypoxia-induced increase in PLA2 activity in these models. dovepress.comnih.gov Furthermore, hypoxia can disrupt the normal expression and distribution of platelet endothelial cell adhesion molecule-1 (PECAM-1), which is crucial for maintaining the integrity of adherent junctions between endothelial cells. dovepress.comnih.gov Escin has demonstrated the ability to prevent this disruption of PECAM-1 in hypoxic conditions, potentially explaining its protective effect on blood vessel permeability. dovepress.comnih.gov Hypoxia has also been linked to the reorganization of the endothelial cytoskeleton, and escin has shown preventive effects against this cytoskeletal disruption in research models. dovepress.comnih.gov

Antiedematous Mechanisms of Action

The antiedematous properties of escin, and by extension the role of this compound, are attributed to several mechanisms affecting vascular permeability and fluid exchange in preclinical settings.

Reduction of Capillary Permeability and Endothelial Barrier Function Enhancement

A key mechanism underlying the anti-edematous effects is the reduction of capillary permeability. Escin has been shown to reduce vascular permeability in inflamed tissues in preclinical models, thereby inhibiting edema formation. dovepress.comnih.gov This effect may be related to its ability to prevent hypoxia-induced disruption of PECAM-1, which is important for maintaining endothelial barrier function. dovepress.comnih.gov In vitro studies have also demonstrated that escin can protect the endothelial layer against induced permeability and alleviate endothelial monolayer permeability under inflammatory conditions. plos.orgnih.govresearchgate.net This protection may involve modulating the expression of adhesion molecules and cytokines.

Inhibition of Hyaluronidase (B3051955) and Elastase Activity

Inhibition of enzymes that degrade components of the extracellular matrix is another proposed mechanism for the antiedematous effects. Escin has been shown to inhibit the activity of hyaluronidase, an enzyme that degrades hyaluronic acid, a major component of the capillary extravascular matrix. dovepress.complos.orgimpactfactor.org Recovery of hyaluronic acid can potentially reduce the leakage of plasma from the endothelium. dovepress.com While hyaluronidase inhibition is considered a factor, it has been suggested that it may not fully explain the potent venotonic effects observed. impactfactor.org Other enzymes, such as elastase, which contribute to keeping the extravascular matrix solid, may also be involved in the mechanism of action for venotonic activity. impactfactor.org Escin has been reported to inhibit enzymes such as hyaluronidase and elastase, which are involved in the breakdown of extracellular matrix components.

Modulation of Vascular Tone and Venous Hemodynamics in Research Models

Escin has demonstrated effects on vascular tone, primarily in in vitro studies of isolated human saphenous veins. dovepress.comnih.gov This venotonic effect contributes to improved venous hemodynamics in preclinical models. nih.gov The increase in venous tone observed in different models may be mediated by prostaglandin (PG)F2α. nih.govresearchgate.net Escin produces a selective sensitization of vascular smooth muscles to calcium ions and reduces capillary permeability by antagonizing the action of bradykinin (B550075). mdpi.com This action contributes to its antiedematous and venotonic effects. mdpi.com

Effects on Cellular ATP Levels and Phospholipase A2 (PLA2) Activity

As mentioned in the context of hypoxia, escin has shown effects on cellular ATP levels and PLA2 activity in preclinical models. In vitro experiments with HUVECs under hypoxic conditions demonstrated that escin partially protected against the reduction in ATP levels and inhibited the increase in PLA2 activity induced by hypoxia. dovepress.comnih.gov PLA2 is an enzyme responsible for the release of precursors of inflammatory mediators, and its inhibition can contribute to anti-inflammatory and antiedematous effects. dovepress.comnih.gov

Antioxidant Mechanisms in Cellular and Animal Models

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 105041 |

| Escin | 11072-93-8 |

| Hyaluronic acid | 9004-61-9 |

| Elastase | 9001-08-7 |

| Phospholipase A2 | 9001-84-7 |

| PECAM-1 | 5175 |

| ATP | 5950 |

| Bradykinin | 3082158 |

| Prostaglandin F2α | 5280378 |

| Hyaluronidase | 9001-54-1 |

| Superoxide (B77818) Dismutase | 9054-89-1 |

| Catalase | 9001-05-2 |

| Glutathione Peroxidase | 9001-97-2 |

| Myeloperoxidase | 68530 |

Interactive Data Tables

Based on the provided search results, specific quantitative data suitable for interactive tables is limited. However, the following summarizes some key findings regarding the effects of escin (containing this compound) on ATP and PLA2 activity under hypoxic conditions:

| Condition | ATP Levels (% of control) | PLA2 Activity (fold increase vs. normoxia) | Escin Concentration (ng/mL) |

| Hypoxia | ~60% dovepress.comnih.gov | ~1.9-fold dovepress.comnih.gov | N/A |

| Hypoxia + Escin | Partially protected dovepress.comnih.gov | Inhibited by 57-72% dovepress.comnih.gov | 100-750 dovepress.comnih.gov |

Note: The exact percentage of ATP protection and the specific fold increase in PLA2 activity with escin treatment are not consistently provided as precise numerical values across the snippets, but the trend of partial protection and significant inhibition is clear. More detailed dose-response data would be needed for a comprehensive interactive table.

Reduction of Oxidative Stress in Cellular Systems

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products mdpi.comnih.govfrontiersin.org. Elevated levels of ROS can lead to damage to cellular macromolecules, including DNA, lipids, and proteins mdpi.com. Reducing oxidative stress in cellular systems is a critical aspect of protecting against various pathologies, including chronic diseases and age-related degeneration mdpi.comnih.govasianpubs.org. Endogenous antioxidant enzymes and exogenous antioxidants play a role in minimizing the deleterious effects of ROS nih.gov. While direct studies specifically detailing this compound's mechanism in reducing oxidative stress in cellular systems were not prominently found, related research on antioxidants and cellular defense mechanisms provides context mdpi.comnih.govfrontiersin.orgnih.gov. For instance, studies on other compounds highlight the importance of maintaining intracellular metabolic balance and the role of antioxidants in combating increased ROS levels during cellular stress nih.gov.

Potential Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)

The body possesses an integrated antioxidant system that includes enzymatic antioxidants such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) nih.govfrontiersin.orgpeerj.commdpi.comxiahepublishing.commdpi.comppch.pl. These enzymes play crucial roles in detoxifying ROS nih.govmdpi.commdpi.com. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, while CAT and GPx break down hydrogen peroxide into water and oxygen peerj.commdpi.comppch.pl. Modulation of the activity or expression of these enzymes can significantly impact the cellular defense against oxidative stress xiahepublishing.comppch.pl. For example, reduced activity of SOD, CAT, and GPx has been associated with increased oxidative stress and the development of various diseases xiahepublishing.com. While specific experimental data demonstrating this compound's direct modulation of SOD, CAT, and GPx enzyme systems was not explicitly found in the provided search results, studies on other natural compounds and antioxidants indicate that influencing these enzymatic pathways is a common mechanism for mitigating oxidative stress xiahepublishing.commerckmillipore.com. Research on the related compound, β-escin, mentions its antioxidant potential nih.govplos.orgresearchgate.net.

Anticancer Mechanistic Explorations in Cell Lines and Animal Models

Preclinical studies have explored the potential anticancer effects of this compound and related compounds, investigating the underlying mechanisms in cancer cell lines and animal models.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer nih.govmdpi.comejgm.co.ukresearchgate.net. Many anticancer agents exert their effects by inducing apoptosis in cancer cells nih.govmdpi.comejgm.co.uk. Apoptosis can be triggered through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways mdpi.commdpi.comnih.gov. Studies on other natural compounds have shown their ability to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins and activating caspases nih.govmdpi.comejgm.co.uk. While direct studies specifically on this compound's induction of apoptosis were not detailed in the search results, research on escin, a related mixture of saponins (B1172615), has demonstrated its ability to induce apoptosis in cancer cells, including osteosarcoma cells, through mechanisms involving ROS and the p38 MAPK pathway nih.gov. Escin has been shown to induce caspase-dependent apoptosis nih.gov. Induction of apoptosis is considered a key pathway underlying the antitumor effects of some natural compounds ejgm.co.uk.

Inhibition of Cancer Cell Migration and Invasion

Cancer cell migration and invasion are crucial steps in the process of metastasis, where cancer cells spread from the primary tumor to distant sites nih.govplos.orgmdpi.com. Inhibiting these processes is a significant strategy in cancer therapy plos.orgmdpi.comrsc.org. Preclinical studies utilize various in vitro assays, such as wound healing and Transwell assays, to evaluate the ability of compounds to inhibit cancer cell migration and invasion plos.orgmdpi.com. Research on related compounds, such as β-escin, has indicated reduced migration of endothelial cells under inflammatory conditions nih.govplos.orgresearchgate.net. Another study on escin mentioned its potential to inhibit cell migration in breast cancer cell lines . The inhibition of cancer cell migration and invasion can involve the modulation of various signaling pathways nih.govmdpi.comnih.gov.

Downregulation of Matrix Metalloproteinases (MMPs) and Modulation of Survival Pathways

Matrix metalloproteinases (MMPs) are a family of enzymes that play a significant role in the degradation of the extracellular matrix (ECM), which is essential for cancer cell invasion and metastasis nih.govoncotarget.commdpi.com. Upregulation of MMPs is frequently observed in various cancers and is associated with poor prognosis oncotarget.com. Downregulation of MMPs can therefore inhibit cancer progression nih.gov. Studies on escin have indicated the downregulation of matrix metalloproteinases as an underlying mechanism in its effects on breast cancer cell lines .

Cancer cell survival is regulated by various signaling pathways that promote growth, proliferation, and resistance to cell death nih.govresearchgate.netfrontiersin.orgnih.gov. Modulation of these survival pathways is a key target for anticancer therapies nih.govresearchgate.netfrontiersin.org. Pathways such as PI3K/Akt and NF-κB are frequently dysregulated in cancer and contribute to tumor cell survival and proliferation mdpi.comnih.govfrontiersin.org. Targeting these pathways can lead to reduced cell survival and increased apoptosis nih.govresearchgate.net. While direct evidence for this compound's specific modulation of these pathways was not explicitly found, the reported potential anticancer activities, including the induction of apoptosis and inhibition of migration, suggest an influence on these or related survival pathways nih.gov.

Neuroprotective Mechanistic Investigations

Preclinical research has explored the neuroprotective potential of this compound, with a focus on its ability to mitigate neuronal damage and dysfunction in experimental settings. These investigations have delved into the molecular pathways and cellular processes influenced by this compound, highlighting its impact on neuroinflammation and pain signaling.

Alleviation of Neuronal Inflammation in Experimental Models

This compound has demonstrated the capacity to alleviate neuronal inflammation in experimental models. This anti-inflammatory effect is considered a key component of its potential neuroprotective properties. The compound has been shown to reduce inflammation markers in experimental models of neuropathic pain. Escin, of which this compound is a major component, has been observed to reduce levels of pro-inflammatory mediators such as TNF-α and IL-1β, partly through glucocorticoid-like activity involving the upregulation of glucocorticoid receptors (GR). Furthermore, escin has been shown to significantly reduce NF-κB activation in endothelial cells, leading to decreased inflammation. researchgate.net In experimental models of poisoning-related brain edema, escin reduced levels of TNF-α and COX-2 (PTGS2). mdpi.com

Identification of Core Molecular Targets (e.g., SRC, MMP9, PTGS2, MAPK1)

Mechanistic investigations have identified several core molecular targets through which this compound may exert its neuroprotective and anti-inflammatory effects. Network pharmacology studies exploring the mechanisms of escin against neuropathic pain have identified key targets including SRC, MMP9, PTGS2, and MAPK1. this compound has been shown to alleviate neuronal inflammation by acting on core targets such as SRC, MMP9, and PTGS2. Escin has also been reported to reduce the levels of matrix metalloproteinase-9 (MMP-9) and COX-2 (PTGS2) in the brain in experimental models. mdpi.com

Modulation of Immune Responses in Neuropathic Pain Models

This compound has been shown to regulate immune responses in the context of neuropathic pain models. The compound's ability to modulate inflammatory pathways suggests potential applications in treating neurodegenerative diseases. Neuropathic pain involves complex neuro-immune interactions, with both innate and adaptive immune responses playing critical roles following nerve injury. nih.gov Activation of immune and glial cells in the nervous system leads to the release of various mediators that influence pain chronicity. nih.gov While the specific details of this compound's direct modulation of immune cell types in neuropathic pain models require further focused study, its impact on inflammatory mediators and key signaling pathways like NF-κB researchgate.net and its identified targets (SRC, MMP9, PTGS2, MAPK1) indicate a role in influencing the neuro-immune balance that contributes to neuropathic pain.

Data Summary Table: this compound's Mechanistic Effects in Preclinical Models

| Mechanism/Effect | Experimental Model Context | Key Findings | Relevant Molecular Targets/Pathways | Source(s) |

| Alleviation of Neuronal Inflammation | Experimental models of neuropathic pain and neuroinflammation | Reduced inflammation markers, reduced pain sensitivity. Reduced TNF-α, IL-1β, NF-κB activation. researchgate.net | NF-κB, Glucocorticoid receptors (GR), TNF-α, IL-1β | researchgate.net |

| Reduction of Inflammatory Mediators | Experimental models of poisoning-related brain edema | Reduced levels of MMP-9, TNF-α, COX-2 (PTGS2), PGE2 in the brain. mdpi.com | MMP-9, TNF-α, PTGS2, PGE2 | mdpi.com |

| Modulation of Immune Responses | Neuropathic pain models | Regulation of immune responses through modulation of inflammatory pathways. | SRC, MMP9, PTGS2, MAPK1, NF-κB | researchgate.net |

Structure Activity Relationship Sar Studies of Protoescigenin and Its Analogs

Impact of Structural Modifications on Biological Activity Profiles

The biological activities of protoescigenin and related triterpenes are closely linked to their specific structural features, particularly the presence and position of hydroxyl and acyl groups on the olean-12-ene (B1638996) skeleton. This compound itself is characterized by six hydroxyl groups at positions 3β, 16α, 21β, 22α, 24, and 28. mdpi.com

Studies on escin (B49666) derivatives, which are glycosylated and acylated forms of this compound and other sapogenins, have provided insights into the importance of specific structural elements for activity. For instance, acylation at the C-21 and C-22 positions with angeloyl or tigloyl groups has been identified as significant for the cytotoxic effects observed in some escin analogs. researchgate.net This suggests that the nature and position of acyl substituents can dramatically alter the biological profile of these compounds. Conversely, escin derivatives lacking these acyl groups or having modified glycosidic linkages show different activity profiles, such as potential antiviral effects with reduced cytotoxicity. researchgate.net

While specific quantitative data detailing the impact of every possible structural modification on various biological activities of this compound analogs is extensive and compound-specific, the general principle holds: even subtle changes in the functional groups or their positions on the triterpene core can lead to significant differences in activity, ranging from cytotoxicity to anti-inflammatory or antiviral effects. researchgate.net

Derivatization Strategies for Enhanced Mechanistic Understanding

Derivatization of this compound is a crucial strategy employed to synthesize novel analogs and to gain a deeper understanding of the relationship between specific structural features and biological mechanisms. Given the multiple hydroxyl groups present in this compound, selective functionalization is a key challenge and area of research. mdpi.comresearchgate.net

One reported derivatization strategy involves the conversion of this compound into its 3,24;16,22-di-O,O-isopropylidene derivative. mdpi.com This selective protection strategy allows for further modifications at the unprotected hydroxyl groups. The crystal structures of this compound and its diacetonide analog have been studied, confirming that the core triterpene ring system maintains a similar conformation despite the addition of the isopropylidene groups. mdpi.comresearchgate.net Such structural analyses of derivatives are vital for understanding how modifications affect the molecule's three-dimensional structure and, consequently, its interaction with biological targets.

The synthesis of escin analogs without the acyl groups at C-21 and C-22, or with modified glycosidic linkages through hydrolysis, represents another derivatization approach aimed at exploring SARs related to cytotoxicity and other activities. researchgate.net These strategies provide a panel of compounds with defined structural differences that can be tested for various biological effects, helping to pinpoint the structural determinants of specific activities.

Derivatization is also employed to improve analytical detection of triterpenoids like this compound and its derivatives, for example, by introducing chromophores or groups that enhance ionization for techniques like HPLC-UV or HPLC-MS. nih.gov While primarily an analytical tool, the ability to accurately detect and quantify derivatives is fundamental to SAR studies.

Correlations between Molecular Structure and Cellular Pathway Modulation

The biological effects of this compound and its analogs are mediated through their interactions with various cellular pathways. SAR studies aim to correlate specific structural features with the modulation of these pathways. While direct studies specifically on this compound's interaction with cellular pathways are less extensively documented than those on the parent mixture escin, insights can be drawn from research on escin and related triterpenes, considering this compound as the core aglycone.

Research on β-escin, a major component of escin, has shown its ability to modulate inflammatory pathways, particularly by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. researchgate.netnih.govnih.govplos.org Escin has been shown to decrease TNFα-induced NF-κB activation by inhibiting the nuclear translocation of p50 and p65 subunits. nih.govplos.org It also appears to influence glucocorticoid receptor (GR) expression, contributing to its anti-inflammatory effects. nih.gov While these findings are for β-escin (a glycosylated and acylated form), they suggest that the this compound core, along with its attached sugar and acyl moieties, plays a role in these interactions. Future SAR studies could investigate how modifications to the this compound structure alone, or in combination with specific glycosylation/acylation patterns, impact NF-κB and GR modulation.

Furthermore, β-escin has been shown to affect endothelial cell function, including inducing cholesterol synthesis and impacting actin cytoskeleton integrity, leading to diminished responses to inflammatory stimuli. researchgate.netnih.gov These effects involve the modulation of multiple cellular processes. The amphiphilic nature of saponins (B1172615) like β-escin, with a hydrophobic aglycone (this compound) and a hydrophilic glycone part, is crucial for their interaction with cell membranes and subsequent cellular effects. nih.gov Alterations to the hydrophobic this compound core or the hydrophilic sugar chains through derivatization would likely impact these membrane interactions and downstream signaling events.

The complexity of the escin mixture has historically made detailed SAR studies challenging. google.com However, the increasing availability of isolated this compound and the development of methods for its selective derivatization are facilitating more focused investigations into how specific structural changes in the this compound scaffold influence its interactions with key cellular targets and pathways involved in inflammation, vascular function, and potentially other biological processes. google.commdpi.com

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 20853-07-0 |

| Escin | 11072-93-8 |

| β-escin | 53471006 |

| Barringtogenol C | 6436098 |

| Escigenin | 122702 |

| Barringtogenol D | 183570 |

Interactive Data Table (Example - Illustrative based on search findings, specific quantitative data for this compound analogs is limited in the provided snippets)

Preclinical Pharmacokinetic and Pharmacodynamic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (excluding human data)

Studies on the pharmacokinetics of escin (B49666) in animal models, primarily rats and mice, offer insights relevant to the behavior of its aglycone, protoescigenin. Following oral administration in animal models, approximately 13–16% of an oral dose of escin has been reported to be absorbed, based on non-volatile radioactivity measurements nih.govresearchgate.net. The maximum plasma concentration (Cmax) of escin is typically achieved around 4 hours after administration nih.govresearchgate.net.

The oral bioavailability of specific escin isomers, such as escin Ib and isoescin, has been evaluated in rats, revealing low oral bioavailability values of around 2% for both compounds dovepress.comnih.gov. This suggests that the complex saponin (B1150181) structure, including the glycoside moieties, may contribute to limited absorption. This compound, being the lipophilic aglycone, is released from escin through hydrolysis, which can occur in the gastrointestinal tract or through metabolic processes mdpi.com. While direct ADME data for orally administered this compound alone is less extensively documented in the provided sources compared to escin, the low bioavailability of the parent saponin mixture implies challenges in the absorption of its components, including the aglycone.

Regarding excretion, approximately two-thirds of the absorbed dose of escin in animal models is subsequently excreted via bile nih.gov. Excretion in bile and urine has been estimated at 1–2.5% nih.gov. This indicates that biliary excretion is a significant route of elimination for escin and potentially its metabolites, which could include conjugated forms of this compound or further breakdown products.

Distribution studies in animals, as detailed specifically for this compound in the provided texts, are limited. However, the distribution of escin and its metabolites throughout the body in animal models is a subject of preclinical investigation to understand tissue exposure and potential sites of action or accumulation iunajaf.edu.iqadmescope.com.

Metabolism of escin involves the cleavage of glycosidic bonds to yield aglycones like this compound, and the hydrolysis of ester bonds mdpi.com. Further metabolism of this compound itself, such as oxidation or conjugation, would be expected, but specific details of these metabolic pathways in animal models are not extensively described in the provided search results. Preclinical ADME studies in animals typically involve determining the mechanism of drug metabolism and the chemistry and pharmacology of any metabolites iunajaf.edu.iqadmescope.com.

Table 1: Summary of Escin Pharmacokinetic Properties in Animal Models (Relevant to this compound Disposition)

| Property | Observation in Animal Models (primarily rats) | Source(s) |

| Oral Absorption | 13-16% (non-volatile radioactivity) | nih.govresearchgate.net |

| Tmax (plasma) | ~4 hours after oral administration | nih.govresearchgate.net |

| Oral Bioavailability (specific isomers) | ~2% (for escin Ib and isoescin) | dovepress.comnih.gov |

| Major Excretion Route | Bile | nih.gov |

| Excretion (Bile and Urine) | 1-2.5% | nih.gov |

Pharmacodynamic Biomarkers and Their Correlation with Mechanistic Effects

Preclinical research has identified several pharmacodynamic biomarkers associated with the mechanistic effects of escin, which are relevant to the potential activities of its aglycone, this compound. Escin is known for its anti-inflammatory and anti-edematous properties, demonstrated in various preclinical models dovepress.comnih.govresearchgate.net.

Biomarkers related to inflammation include inflammatory mediators such as TNF-α and IL-1β. Escin has been shown to inhibit the expression of these pro-inflammatory cytokines, partly via its glucocorticoid-like activity involving the upregulation of glucocorticoid receptors (GR) dovepress.com. Studies in animal models of inflammation and capillary permeability have shown that escin gel treatment increased GR levels dovepress.com. Inhibition of the NF-κB signaling pathway is another mechanism linked to escin's anti-inflammatory effects, and NF-κB activation can serve as a pharmacodynamic biomarker researchgate.netresearchgate.netresearchgate.netplos.org.

Enzymes involved in inflammation and extracellular matrix degradation are also relevant biomarkers. Escin has been reported to inhibit enzymes such as hyaluronidase (B3051955) and elastase, which are involved in the breakdown of extracellular matrix components and contribute to increased vascular permeability and edema impactfactor.org. Inhibition of phospholipase A2 (PLA2) activity, an enzyme responsible for the release of precursors of inflammatory mediators, has also been observed in preclinical models nih.govimpactfactor.org. Changes in the activity or levels of these enzymes can serve as pharmacodynamic indicators of this compound's effects.

Vascular permeability and edema volume are direct pharmacodynamic endpoints that correlate with the mechanistic effects of escin. Escin enhances the tone of veins and reduces capillary permeability, thereby preventing edema formation nih.gov. Preclinical studies in rat paw edema models have shown that escin significantly reduces acute edema and inhibits the increase in vascular permeability induced by inflammatory agents dovepress.comresearchgate.net. Changes in edema volume and vascular leakage are thus key pharmacodynamic biomarkers.

Other potential biomarkers include molecules involved in endothelial function and integrity. Escin has been shown to enhance endothelial barrier function and reduce permeability under inflammatory conditions . It can also modulate the expression of adhesion molecules and cytokines, promoting vascular health . Biomarkers related to endothelial cell function and integrity could further elucidate the pharmacodynamic effects of this compound.

Table 2: Examples of Preclinical Pharmacodynamic Biomarkers Associated with Escin (Relevant to this compound Activity)

| Biomarker | Correlation with Mechanistic Effect | Source(s) |

| TNF-α, IL-1β levels | Inhibition of pro-inflammatory cytokine expression | dovepress.comnih.govresearchgate.net |

| NF-κB activation | Inhibition of inflammatory signaling pathway | researchgate.netresearchgate.netresearchgate.netplos.org |

| Glucocorticoid Receptor (GR) levels | Upregulation, linked to anti-inflammatory activity | dovepress.comnih.gov |

| Hyaluronidase, Elastase activity | Inhibition, related to reduced extracellular matrix breakdown | impactfactor.org |

| Phospholipase A2 (PLA2) activity | Inhibition, related to reduced inflammatory mediator release | nih.govimpactfactor.org |

| Vascular Permeability | Reduction, preventing leakage and edema | dovepress.comnih.govresearchgate.net |

| Edema Volume | Reduction, indicative of anti-edematous effect | dovepress.comnih.govresearchgate.net |

| Endothelial Adhesion Molecules | Modulation, promoting vascular health |

Research on Bioavailability Enhancement Strategies for this compound (e.g., derivatization)

The limited oral bioavailability of escin, from which this compound is derived, highlights the need for strategies to enhance the absorption and systemic availability of this compound dovepress.comnih.govplasticsurgerykey.com. This compound itself is the aglycone obtained after the hydrolysis of the sugar moieties from escin mdpi.com. Its lipophilic nature, while contributing to some membrane permeability, also presents challenges for formulation and solubility in aqueous biological fluids.

Derivatization of this compound is an active area of research aimed at improving its pharmacokinetic properties, including bioavailability and potentially reducing toxicity associated with the parent saponin mixture researchgate.netresearchgate.netplos.orgmedchemexpress.commedchemexpress.comresearchgate.net. By chemically modifying the this compound structure, researchers aim to alter its solubility, permeability, and metabolic stability.

One approach involves the synthesis of glycoconjugates of this compound. Studies have explored the synthesis of this compound glycoconjugates with O-28 triazole linkers medchemexpress.commedchemexpress.comptfarm.pl. These novel triazole-linked conjugates represent efforts to create derivatives with potentially improved pharmacological properties, although specific bioavailability data for these conjugates in animal models were not detailed in the provided sources. The introduction of a polar triazole ring is expected to improve solubility in water-based media and potentially enhance bioavailability plos.org.

Acetylation of triterpene derivatives, including those related to this compound, has also been investigated as a strategy to influence permeability plos.org. The presence of small and lipophilic acetate (B1210297) groups on a molecule can potentially improve its permeability through cellular membranes plos.org. This suggests that acetylated forms of this compound or its derivatives could be explored for enhanced absorption.

The synthesis of acyl group-free escin derivatives, using this compound as a starting material, has also been achieved researchgate.netresearchgate.net. This strategy aims to address potential non-specific toxicity originating from the acyl groups present in the native escin mixture, while potentially retaining or enhancing beneficial pharmacological activities and improving the suitability for pharmaceutical use researchgate.netresearchgate.netresearchgate.net.

Table 3: Bioavailability Enhancement Strategies Explored for this compound and its Derivatives

| Strategy | Description | Potential Benefit (Preclinical Focus) | Source(s) |

| Derivatization | Chemical modification of the this compound structure | Improved solubility, permeability, reduced toxicity | researchgate.netresearchgate.netplos.orgmedchemexpress.commedchemexpress.comresearchgate.net |

| Glycosylation (e.g., Triazole-linked conjugates) | Addition of sugar moieties via specific linkers (e.g., O-28 triazole) | Enhanced water solubility, potential for altered absorption | medchemexpress.commedchemexpress.comptfarm.pl |

| Acetylation | Introduction of acetate groups onto the triterpene structure | Potential improvement in membrane permeability | plos.org |

| Synthesis of Acyl Group-Free Derivatives | Removal of acyl groups from escin derivatives using this compound as base | Reduced non-specific toxicity, improved pharmaceutical suitability | researchgate.netresearchgate.netresearchgate.net |

Future Research Directions and Translational Perspectives Preclinical

Unraveling Undiscovered Molecular Targets and Signaling Networks